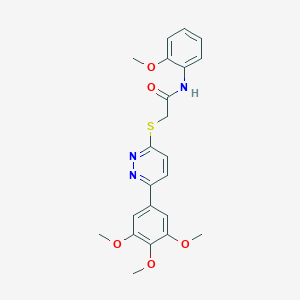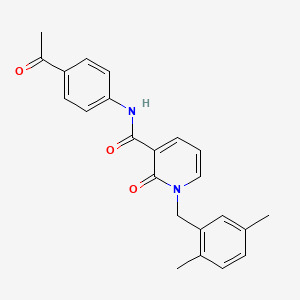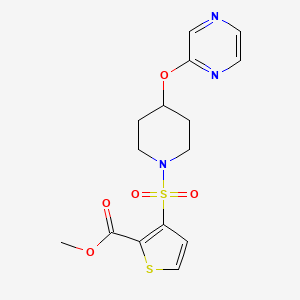
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPTT and is synthesized using a specific method that involves the combination of different chemicals.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, studies have shown the synthesis of new heterocycles based on sulfonamide and pyrazole frameworks, demonstrating significant antimicrobial properties. These compounds were synthesized through various chemical reactions involving amino pyrazoles, sulfonamides, and aromatic aldehydes, leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones among others, which were then tested for their antimicrobial effectiveness (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antimicrobial Derivatives
Further research into sulfonamide derivatives has explored their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides with biologically active thiophene, coumarin, benzocoumarin, thiazole, piperidine, and pyrrolidine derivatives have been synthesized and tested against breast cancer cell lines and microbial agents. This research highlights the versatility of sulfonamide derivatives in medicinal chemistry, offering pathways for developing new therapeutic agents (Debbabi et al., 2016).
Molecular Interactions and Agonist Activity
Investigations into molecular interactions, particularly in the context of cannabinoid receptors, have utilized compounds with piperidinyl groups. Such studies provide insights into the conformational analysis and pharmacophore modeling for receptor-ligand interactions, contributing to the development of selective antagonists for therapeutic purposes. The detailed analysis of these interactions helps in understanding the binding dynamics and designing more effective drugs (Shim et al., 2002).
Inhibitors and Agonists for Receptor Modulation
Novel sulfonamides with piperidinyl groups have been explored for their role as potent and selective agonists at human beta(3)-adrenergic receptors. Such compounds exhibit significant biological activity, highlighting the potential for developing treatments targeting metabolic disorders or conditions associated with beta(3)-adrenergic receptor functions (Hu et al., 2001).
Mechanism of Action
Target of Action
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate (MPSP) is a sulfur-containing heterocyclic compound that belongs to the class of sulfonyl-pyrazine-containing drugs
Mode of Action
. These interactions can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
. They can affect various biochemical pathways, leading to downstream effects that can have therapeutic benefits.
Result of Action
. These effects can range from changes in cellular function to alterations in molecular pathways.
properties
IUPAC Name |
methyl 3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(4-9-24-14)25(20,21)18-7-2-11(3-8-18)23-13-10-16-5-6-17-13/h4-6,9-11H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNMGJDDBSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
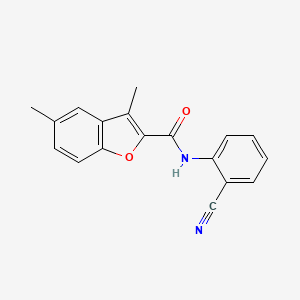

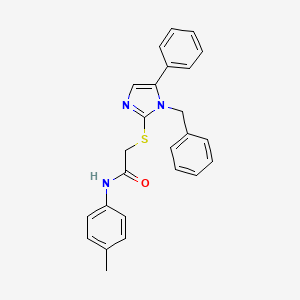

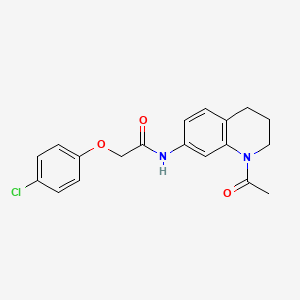


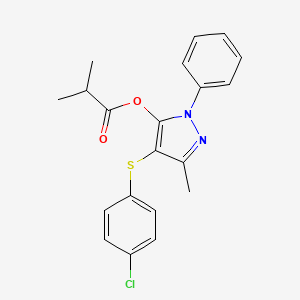

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
